molecular formula C22H26N2O B14123765 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one

Cat. No.: B14123765
M. Wt: 334.5 g/mol
InChI Key: FZHDBNWSTJYELY-UHFFFAOYSA-N
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Description

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring attached to a pentyl chain, which is further connected to an acridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using suitable alkyl halides or alcohols.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced acridinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acridinone core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one would depend on its specific biological activity. Generally, acridine derivatives can intercalate into DNA, inhibit enzymes, or interact with specific receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of acridine derivatives, known for its intercalating properties.

    Acridinone: A closely related compound with similar structural features.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar biological activities.

Uniqueness

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one is unique due to the combination of the acridinone core and the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other acridine or pyrrolidine derivatives.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

10-(5-pyrrolidin-1-ylpentyl)acridin-9-one

InChI

InChI=1S/C22H26N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,10-13H,1,6-9,14-17H2

InChI Key

FZHDBNWSTJYELY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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